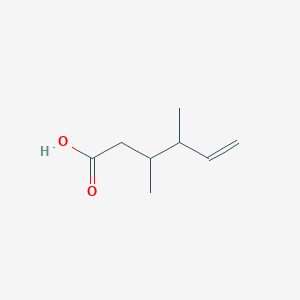
3,4-Dimethylhex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a double bond and two methyl groups attached to a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,4-dimethylpent-1-ene, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the transformation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the desired reactions under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted alkenes.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylhex-5-enoic acid finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylhex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethylhex-5-enoic acid
- 4,4-Dimethylhex-5-enoic acid
- 3,4-Dimethylpent-2-enoic acid
Comparison: 3,4-Dimethylhex-5-enoic acid is unique due to the specific positioning of its methyl groups and double bond, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3,4-dimethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10) |
InChI-Schlüssel |
HSWOCYGJDGZZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
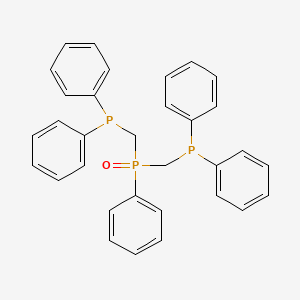
![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
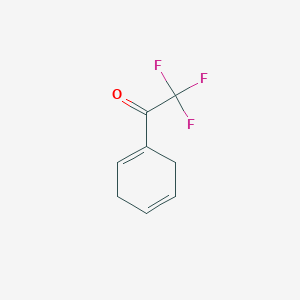
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)

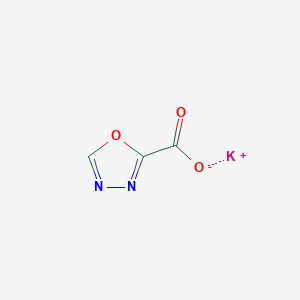
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)

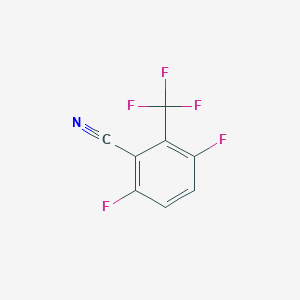

![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
